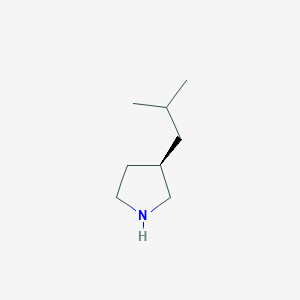

(R)-3-Isobutylpyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17N |

|---|---|

Molecular Weight |

127.23 g/mol |

IUPAC Name |

(3R)-3-(2-methylpropyl)pyrrolidine |

InChI |

InChI=1S/C8H17N/c1-7(2)5-8-3-4-9-6-8/h7-9H,3-6H2,1-2H3/t8-/m0/s1 |

InChI Key |

HIYDGLLISXSAIC-QMMMGPOBSA-N |

Isomeric SMILES |

CC(C)C[C@@H]1CCNC1 |

Canonical SMILES |

CC(C)CC1CCNC1 |

Origin of Product |

United States |

Synthetic Methodologies for the Enantioselective Production of R 3 Isobutylpyrrolidine

Asymmetric Catalytic Strategies for Pyrrolidine (B122466) Ring Construction

Asymmetric catalysis offers an elegant and atom-economical approach to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate.

The asymmetric hydrogenation of prochiral pyrrole derivatives stands as a powerful method for the synthesis of chiral pyrrolidines. This strategy typically involves the use of transition metal complexes, most notably rhodium and iridium, with chiral phosphine (B1218219) ligands to achieve high enantioselectivity.

While a direct asymmetric hydrogenation of 3-isobutyl-1H-pyrrole to (R)-3-isobutylpyrrolidine is a conceptually straightforward approach, the inherent aromaticity of the pyrrole ring presents a significant challenge, often requiring harsh reaction conditions. Research in this area has focused on the hydrogenation of substituted pyrrole precursors. For instance, the asymmetric hydrogenation of N-protected 2,3,5-trisubstituted pyrroles using a ruthenium catalyst modified with a trans-chelating chiral bisphosphine ligand, PhTRAP, has been shown to proceed with high enantioselectivity. nih.gov Although not a direct synthesis of this compound, this methodology demonstrates the potential of asymmetric hydrogenation for creating chiral pyrrolidine cores. The choice of the metal catalyst and the chiral ligand is critical in achieving high conversion and enantiomeric excess (ee).

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Ru-(S,S)-(R,R)-PhTRAP | N-Boc-2,3,5-trisubstituted pyrroles | 93-99.7% | nih.gov |

| Rhodium-Chiral Phosphine | α-Acetamidocinnamic acid derivatives | >95% | ias.ac.inrsc.org |

| Iridium-Chiral Phosphine | Pyrrolo[1,2-a]pyrazinium salts | up to 95% | nih.gov |

Table 1: Examples of Chiral Transition Metal-Catalyzed Asymmetric Hydrogenation for Pyrrolidine and Related Heterocycles

This table is interactive. Click on the headers to sort the data.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. For the synthesis of this compound, organocatalytic strategies often focus on the enantioselective construction of highly functionalized acyclic precursors that can be subsequently cyclized.

A common approach involves the asymmetric Michael addition of aldehydes or ketones to nitroalkenes, catalyzed by chiral secondary amines such as proline or its derivatives. nih.govrsc.org This reaction establishes the key stereocenter in the acyclic precursor. For instance, the addition of isovaleraldehyde to a suitable nitroalkene, followed by reduction of the nitro group and subsequent reductive amination, would lead to the formation of the 3-isobutylpyrrolidine ring. The stereochemistry of the final product is controlled by the chiral organocatalyst used in the initial Michael addition. Bifunctional organocatalysts, containing both a hydrogen-bond donor and a Lewis basic site, have shown particular promise in achieving high diastereo- and enantioselectivity in these transformations. rsc.org

| Organocatalyst Type | Reaction Type | Key Intermediate | Stereoselectivity |

| Chiral Squaramide | aza-Michael/Michael cascade | Functionalized pyrrolidine | up to >99% ee, up to 91:9 dr |

| Pyrrolidine-based bifunctional | Michael addition | γ-Nitrocarbonyl compound | up to 97% ee, up to 98:2 dr |

| Chiral Phosphoric Acid | 1,3-Dipolar Cycloaddition | Spiro[pyrrolidin-3,3′-oxindole] | up to 98% ee |

Table 2: Organocatalytic Strategies for the Synthesis of Chiral Pyrrolidine Precursors

This table is interactive. Click on the headers to sort the data.

Enzymes offer unparalleled stereoselectivity under mild reaction conditions, making them attractive catalysts for the synthesis of chiral compounds. Biocatalytic approaches to this compound can involve the use of enzymes such as transaminases, dehydrogenases, or lyases.

One potential biocatalytic route involves the asymmetric reduction of a suitable prochiral precursor, such as 3-isobutyl-1-pyrroline, using a specific oxidoreductase. Alternatively, a chemoenzymatic approach could be employed, where a chemical synthesis is used to generate a key intermediate that is then resolved or transformed with high stereoselectivity by an enzyme. For example, a racemic mixture of a 3-isobutylpyrrolidine precursor could be resolved through enantioselective acylation catalyzed by a lipase. A one-pot photoenzymatic synthesis has been reported for N-Boc-3-amino/hydroxy-pyrrolidine, which combines photochemical oxyfunctionalization with a stereoselective enzymatic transamination or carbonyl reduction, achieving high conversions and excellent enantiomeric excess. While not a direct synthesis of the target molecule, this demonstrates the potential of combining different catalytic methods.

| Enzyme Class | Transformation | Substrate Example | Product |

| Transaminase | Asymmetric amination | N-Boc-3-pyrrolidinone | (R)- or (S)-N-Boc-3-aminopyrrolidine |

| Carbonyl Reductase | Asymmetric reduction | N-Boc-3-pyrrolidinone | (R)- or (S)-N-Boc-3-hydroxypyrrolidine |

| Lipase | Kinetic resolution | Racemic N-protected 3-isobutylpyrrolidine derivative | Enantiomerically enriched 3-isobutylpyrrolidine derivative |

Table 3: Biocatalytic Transformations for Chiral Pyrrolidine Synthesis

This table is interactive. Click on the headers to sort the data.

Chiral Pool-Based Syntheses of this compound

The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials. This approach leverages the existing stereochemistry of the starting material to construct the target molecule.

Amino acids are excellent and abundant chiral starting materials. For the synthesis of this compound, (R)-glutamic acid is a logical and frequently employed precursor. shokubai.orgbeilstein-journals.org The synthesis typically involves the reduction of the carboxylic acid functionalities of a protected glutamic acid derivative to the corresponding diol, followed by cyclization to form the pyrrolidine ring. The isobutyl group can be introduced at the 3-position through various synthetic manipulations. This approach ensures the desired (R)-stereochemistry at the C3 position, as it is derived directly from the chiral center of the starting amino acid.

A general methodology for converting naturally occurring amino acids into 3,4-disubstituted pyrroles has been described, which involves the conversion of a protected amino acid to an aldehyde, followed by a Horner-Emmons olefination and subsequent intramolecular cyclization. researchgate.net This pyrrole could then potentially be reduced to the desired pyrrolidine.

In addition to natural amino acids, other established chiral building blocks can be utilized in semi-synthetic routes to this compound. These building blocks, which are often commercially available in enantiopure form, can be elaborated through a series of chemical transformations to afford the target molecule.

For example, a chiral precursor containing a suitable leaving group and a protected amine can be cyclized to form the pyrrolidine ring. The isobutyl group can be introduced either before or after the cyclization step. The use of well-defined chiral building blocks allows for a more controlled and often shorter synthetic sequence compared to starting from achiral materials. nih.govmdpi.comsigmaaldrich.com

Diastereoselective Synthesis Followed by Chiral Resolution Techniques

A common approach to obtaining a single enantiomer is to first synthesize a racemic mixture of 3-isobutylpyrrolidine and then separate the two enantiomers. This separation, known as chiral resolution, is achieved by converting the enantiomers into diastereomers, which have different physical properties and can thus be separated.

Chemical resolution via diastereomeric salt formation is a classical and widely used method for separating enantiomers of basic compounds like amines. libretexts.org This technique involves reacting the racemic 3-isobutylpyrrolidine with an enantiomerically pure chiral acid. libretexts.org The reaction produces a mixture of two diastereomeric salts, ((R)-base•(R)-acid) and ((S)-base•(R)-acid), which possess different solubilities. libretexts.orgnii.ac.jp This difference allows for their separation by fractional crystallization. nii.ac.jp

The choice of the resolving agent is critical for successful separation. Commonly used chiral acids include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.org The efficiency of the resolution depends on the solvent system and the crystallization conditions, which are optimized to maximize the insolubility of the desired diastereomeric salt. nii.ac.jp Once the less soluble diastereomeric salt (e.g., the salt of this compound) is isolated, the chiral auxiliary is removed by treatment with a base to yield the enantiomerically pure this compound. libretexts.org

Table 1: Chiral Resolving Agents for Amines

| Resolving Agent | Acid Type | Typical Application |

|---|---|---|

| (+)-Tartaric Acid | Carboxylic Acid | Resolution of racemic bases |

| (-)-Mandelic Acid | Carboxylic Acid | Resolution of racemic bases |

This table provides examples of common chiral resolving agents used for the separation of racemic amines via diastereomeric salt formation.

Enzymatic and kinetic resolution methods offer a highly selective alternative for isolating this compound from a racemic mixture. rsc.org These techniques exploit the stereoselectivity of enzymes or chiral catalysts, which react preferentially with one enantiomer over the other. mdpi.com

In a typical enzymatic kinetic resolution, an enzyme, often a lipase, is used to selectively acylate one of the enantiomers in the racemic mixture. mdpi.comnih.gov For instance, reacting racemic 3-isobutylpyrrolidine with an acyl donor in the presence of a lipase would ideally lead to the acylation of the (S)-enantiomer, leaving the desired this compound unreacted. The acylated product and the unreacted amine can then be easily separated. The success of this method hinges on the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E). mdpi.com

Dynamic kinetic resolution (DKR) is an advancement over standard kinetic resolution. nih.gov In DKR, the less reactive enantiomer is continuously racemized in situ. mdpi.comresearchgate.net This allows for the theoretical conversion of 100% of the racemic starting material into the desired enantiomerically pure product, overcoming the 50% maximum yield limitation of traditional kinetic resolution. researchgate.net

Table 2: Comparison of Resolution Techniques

| Method | Principle | Max. Theoretical Yield | Key Factors |

|---|---|---|---|

| Chemical Resolution | Formation and separation of diastereomeric salts. nii.ac.jp | 50% (for one enantiomer) | Choice of resolving agent, solvent, crystallization conditions. libretexts.orgnii.ac.jp |

| Kinetic Resolution (Enzymatic) | Enantioselective enzymatic reaction. rsc.org | 50% (for one enantiomer) | Enzyme selectivity (E-value), substrate, reaction conditions. mdpi.comnih.gov |

| Dynamic Kinetic Resolution | Enantioselective reaction combined with in situ racemization. researchgate.net | 100% | Compatibility of catalyst and racemization agent, reaction rates. nih.gov |

This interactive table summarizes the key features of different resolution strategies applicable to the synthesis of this compound.

De Novo Asymmetric Construction of the Pyrrolidine Ring System

Instead of resolving a racemic mixture, de novo asymmetric synthesis aims to construct the chiral pyrrolidine ring of this compound directly in an enantioselective manner. nih.gov This approach is often more atom-economical and can provide high enantiomeric purity without the need for a resolution step.

One powerful strategy involves the use of chiral auxiliaries or catalysts in cycloaddition reactions. For example, the asymmetric 1,3-dipolar cycloaddition between an azomethine ylide and an alkene can generate a substituted pyrrolidine ring with high stereocontrol. nih.govnih.gov By using a chiral ligand or a chiral starting material, the reaction can be directed to favor the formation of the (R)-enantiomer.

Another approach starts from a chiral pool material, such as an amino acid or a carbohydrate, that already possesses the desired stereochemistry. For instance, (S)-malic acid can serve as a chiral precursor. researchgate.net Through a series of stereocontrolled transformations, the stereocenter from the starting material is incorporated into the final pyrrolidine product, defining its absolute configuration. Reductive cyclization of a suitably functionalized chiral intermediate is a key step in many such syntheses. researchgate.net These methods provide a direct and efficient route to enantiomerically enriched pyrrolidine derivatives. nih.gov

Optimization of Reaction Conditions and Process Parameters

The efficiency, yield, and stereoselectivity of any synthetic route to this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, pressure, and reactant concentrations is crucial for developing a robust and scalable process. princeton.edusemanticscholar.org

The choice of solvent can profoundly influence the outcome of a stereoselective reaction. rsc.org Solvents can affect the stability of reactants, intermediates, and transition states, thereby altering both the rate and the stereoselectivity of the reaction. In diastereomeric salt resolutions, the solvent system dictates the relative solubilities of the diastereomers, which is the basis for their separation. nii.ac.jp

In enzymatic resolutions, the solvent medium can impact the enzyme's activity and stability. While many enzymatic reactions are performed in aqueous buffers, the use of organic solvents or biphasic systems can be advantageous for substrate solubility and product extraction. whiterose.ac.ukmdpi.com The polarity of the solvent has been shown to influence the enantioselectivity of lipase-catalyzed reactions. mdpi.com For asymmetric catalytic reactions, the solvent can coordinate with the catalyst or substrates, influencing the geometry of the transition state and thus the stereochemical outcome. rsc.org

Temperature is a critical parameter that affects reaction kinetics and, in many cases, selectivity. Lowering the reaction temperature can sometimes enhance the diastereoselectivity or enantioselectivity of a reaction by favoring the transition state that leads to the desired stereoisomer. researchgate.net However, this often comes at the cost of a slower reaction rate. Therefore, an optimal temperature must be found that balances reaction time with stereochemical purity.

Concentration of reactants can also play a significant role. In some cycloaddition reactions, higher concentrations can favor the desired pathway, while in others, lower concentrations may be necessary to suppress side reactions or improve diastereoselectivity. researchgate.net Pressure is typically a less manipulated variable for liquid-phase reactions unless gaseous reagents are involved or in specific high-pressure applications designed to influence reaction volumes and transition states. The systematic optimization of these parameters, often using Design of Experiments (DoE) methodologies, is essential for maximizing the yield and enantiomeric purity of this compound. princeton.edu

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Isobutylpyrrolidine |

| Tartaric Acid |

| Mandelic Acid |

| Camphorsulfonic Acid |

Catalyst Loading, Turnover Number (TON), and Turnover Frequency (TOF) Enhancement

The efficiency of a catalytic system is paramount in the synthesis of enantiomerically pure compounds like this compound. Key performance indicators for catalysts include catalyst loading, Turnover Number (TON), and Turnover Frequency (TOF). Lowering catalyst loading while maintaining high yield and enantioselectivity is a primary goal, as it reduces costs and minimizes potential contamination of the final product with residual catalyst.

TON, which represents the number of moles of substrate converted per mole of catalyst before it becomes deactivated, and TOF, the turnover rate per unit of time, are crucial metrics for evaluating catalyst performance. While specific data for the synthesis of this compound is not extensively reported in publicly available literature, research on analogous 3-alkylpyrrolidines provides valuable insights. For instance, asymmetric hydrogenation and alkylation reactions often employ rhodium, ruthenium, or iridium-based catalysts. In these systems, catalyst loadings can range from 1 mol% down to 0.01 mol% in highly optimized processes. TONs can vary widely from 100 to over 10,000, with TOFs reaching into the thousands per hour, depending on the specific catalyst, substrate, and reaction conditions.

Future research focused specifically on this compound will be essential to establish benchmark values for these critical parameters and to drive the development of even more efficient catalytic systems.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is critical for developing sustainable manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Atom Economy and E-Factor Considerations

Atom economy is a theoretical measure of the efficiency of a chemical reaction, representing the proportion of reactant atoms that are incorporated into the desired product. The Environmental Factor (E-Factor) provides a more practical measure of the waste generated, defined as the total mass of waste produced per unit of product.

For the synthesis of this compound, a high atom economy would be achieved through addition reactions, such as asymmetric hydrogenation of a corresponding pyrroline precursor, where all atoms of the reactants are incorporated into the final product. In contrast, reactions involving protecting groups or stoichiometric reagents would inherently have lower atom economy.

While specific E-Factor calculations for the industrial production of this compound are not publicly disclosed, it is a critical metric for process optimization. Minimizing the E-Factor involves reducing solvent usage, avoiding wasteful workup and purification procedures, and designing reactions with high yields and selectivity.

Table 1: Comparison of Green Chemistry Metrics for Hypothetical Synthetic Routes to this compound

| Synthetic Route | Key Transformation | Theoretical Atom Economy (%) | Potential for Low E-Factor |

|---|---|---|---|

| Route A | Asymmetric Hydrogenation | High (approaching 100%) | High (minimal byproducts) |

| Route B | Chiral Auxiliary-Mediated Alkylation | Moderate to Low (auxiliary is waste) | Moderate (requires auxiliary removal) |

| Route C | Multi-step synthesis with protecting groups | Low (protecting groups are waste) | Low (multiple steps generate more waste) |

This table presents a conceptual comparison. Actual values would depend on specific reagents and conditions.

Sustainable Reagent and Catalyst Design

The development of sustainable reagents and catalysts is a cornerstone of green chemistry. This involves the use of renewable feedstocks, earth-abundant metals, and recyclable catalysts. For the synthesis of this compound, research is moving towards replacing precious metal catalysts (e.g., rhodium, palladium) with catalysts based on more abundant and less toxic metals like iron, copper, or nickel.

Furthermore, the design of catalysts that can be easily separated from the reaction mixture and reused is a key area of focus. This can be achieved through heterogenization of homogeneous catalysts onto solid supports or the use of biphasic catalysis. Organocatalysis, which uses small organic molecules as catalysts, also presents a sustainable alternative to metal-based catalysis.

Solvent-Free and Aqueous Medium Approaches

Traditional organic synthesis often relies on volatile and often toxic organic solvents. A key goal of green chemistry is to reduce or eliminate the use of such solvents. For the synthesis of this compound, exploring solvent-free reaction conditions or the use of more environmentally benign solvents like water, ethanol, or supercritical fluids is an active area of research.

Aqueous medium synthesis is particularly attractive due to the low cost, non-flammability, and low toxicity of water. The development of water-soluble catalysts and reaction conditions that are compatible with aqueous media is crucial for the successful implementation of this approach in the synthesis of chiral pyrrolidines.

Scalable Synthesis and Process Intensification of this compound

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires robust and scalable methodologies. Process intensification, which aims to develop smaller, safer, and more energy-efficient manufacturing processes, is a key strategy in this endeavor.

Continuous Flow Synthesis Development

Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and seamless integration of reaction and purification steps. The development of a continuous flow process for the enantioselective synthesis of this compound would represent a significant advancement in its manufacturing.

A flow process could involve pumping the starting materials through a packed-bed reactor containing an immobilized chiral catalyst. This would allow for efficient catalysis, easy separation of the product from the catalyst, and the potential for long-term continuous operation. While the development of such a process for this compound is a forward-looking goal, the principles and technologies are well-established for other chiral amines and demonstrate the feasibility of this approach.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Rhodium |

| Ruthenium |

| Iridium |

| Iron |

| Copper |

| Nickel |

Reaction Engineering for Large-Scale Production

The successful transition of the enantioselective synthesis of this compound from laboratory-scale discovery to large-scale industrial production hinges on the application of rigorous reaction engineering principles. The primary objectives in scaling up are to ensure consistent product quality, high yield, and high enantioselectivity, while maintaining a safe, economically viable, and environmentally sustainable process. Key considerations in the reaction engineering for the large-scale production of this compound include reactor design and selection, process control and optimization, and catalyst lifecycle management. While specific pilot plant data and detailed case studies for the large-scale synthesis of this compound are not extensively available in public literature, the principles can be effectively illustrated through analogous processes involving the production of other chiral amines and N-heterocycles.

Reactor Design and Selection

The choice of reactor is a critical decision in the process development for the synthesis of this compound. Both batch and continuous-flow reactors have their merits and drawbacks, and the optimal choice depends on factors such as production scale, reaction kinetics, heat and mass transfer characteristics, and catalyst type (homogeneous or heterogeneous).

Batch Reactors: Stirred-tank reactors (STRs) are commonly employed in the pharmaceutical and fine chemical industries for their versatility and ability to handle a wide range of reaction conditions and production volumes. For the synthesis of this compound, a batch reactor would allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. However, challenges in batch production include potential for batch-to-batch variability, longer cycle times, and difficulties in heat removal for highly exothermic reactions, which can impact selectivity and safety.

Continuous-Flow Reactors: Continuous-flow reactors, such as packed-bed reactors (PBRs) and microreactors, offer significant advantages for process intensification. mdpi.com They provide superior heat and mass transfer, which is crucial for maintaining optimal reaction conditions and preventing side reactions. beilstein-journals.org The high surface-area-to-volume ratio in these reactors allows for efficient temperature control, which is critical for enantioselective reactions where temperature fluctuations can significantly impact the enantiomeric excess (ee). Continuous-flow systems can also lead to improved safety due to the smaller reaction volumes at any given time, as well as higher productivity and more consistent product quality. beilstein-journals.org For the hydrogenation of N-heterocycles, continuous-flow processes with packed-bed reactors containing heterogeneous catalysts have demonstrated enhanced productivity and catalyst stability. beilstein-journals.org

An illustrative comparison of reactor types for a generic chiral amine synthesis is presented in Table 1.

| Reactor Type | Advantages | Disadvantages | Suitability for this compound Synthesis |

|---|---|---|---|

| Stirred-Tank Reactor (Batch) | - Versatile for various chemistries

| - Potential for batch-to-batch variability

| Suitable for smaller to medium scale production, especially with well-understood and less exothermic reaction profiles. |

| Packed-Bed Reactor (Continuous) | - High catalyst loading

| - Potential for channeling and pressure drop issues

| Ideal for large-scale production using a heterogeneous catalyst, offering high throughput and consistent quality. |

| Microreactor (Continuous) | - Excellent heat and mass transfer

| - Prone to clogging with solids

| Excellent for process development and optimization, and for the production of high-value, low-volume products where precise control is paramount. |

Process Control and Optimization

Maintaining optimal process parameters is crucial for achieving high yield and enantioselectivity on a large scale. Process Analytical Technology (PAT) plays a vital role in real-time monitoring and control of critical process parameters (CPPs) that affect critical quality attributes (CQAs) of the final product.

For the synthesis of this compound, key process parameters to monitor and control would include:

Temperature: Enantioselective reactions are often highly sensitive to temperature. Even small deviations can lead to a significant decrease in enantiomeric excess.

Pressure: In hydrogenation reactions, hydrogen pressure is a critical parameter that influences reaction rate and selectivity.

Reactant and Catalyst Concentration: Precise control over the stoichiometry and catalyst loading is essential for optimal performance.

Mixing: In batch reactors, efficient mixing is necessary to ensure homogeneity and good contact between reactants and the catalyst.

The use of in-situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, can provide real-time information on reactant conversion, product formation, and the concentration of key intermediates. This data can be used to implement feedback control strategies to maintain the process within the desired operating window.

Catalyst Lifecycle Management

The catalyst is often a significant cost driver in enantioselective synthesis. Therefore, efficient catalyst management, including its activity, stability, recovery, and reuse, is of paramount importance for the economic viability of the large-scale production of this compound.

Catalyst Deactivation: Catalysts can deactivate over time due to various reasons, such as poisoning by impurities in the feed, thermal degradation, or mechanical stress. Understanding the deactivation mechanism is crucial for developing strategies to mitigate it. For instance, in the asymmetric transfer hydrogenation of ketones, catalyst deactivation has been observed to be a first-order decay process. acs.orgacs.org Real-time monitoring of the reaction kinetics can help in identifying the onset of catalyst deactivation. acs.orgacs.org

Catalyst Recovery and Reuse: The choice between a homogeneous and a heterogeneous catalyst has significant implications for its recovery. Homogeneous catalysts, while often exhibiting high activity and selectivity, can be challenging to separate from the product mixture. Heterogeneous catalysts, on the other hand, can be more easily separated by filtration, making them more suitable for continuous processes and easier to recycle. For large-scale applications, the development of robust heterogeneous catalysts with high turnover numbers and minimal leaching of the active metal is a key research area. rsc.org

An illustrative table summarizing catalyst performance metrics for a generic asymmetric hydrogenation process is provided in Table 2.

| Catalyst Parameter | Typical Range for Industrial Applications | Significance for this compound Synthesis |

|---|---|---|

| Turnover Number (TON) | > 10,000 | A high TON indicates a highly efficient catalyst, reducing the overall catalyst cost per unit of product. |

| Turnover Frequency (TOF) (h⁻¹) | 100 - 10,000 | A high TOF signifies a fast reaction rate, leading to higher reactor throughput and productivity. |

| Enantiomeric Excess (ee) (%) | > 99% | Crucial for pharmaceutical applications to ensure the desired therapeutic effect and avoid potential side effects from the undesired enantiomer. |

| Catalyst Stability (Number of Cycles) | > 10 | The ability to reuse the catalyst multiple times without significant loss of activity or selectivity is critical for process economics. |

| Metal Leaching (ppm) | < 10 | Low metal leaching is essential to prevent contamination of the final product, especially for pharmaceutical applications. |

Stereochemical Characterization and Enantiopurity Assessment of R 3 Isobutylpyrrolidine

Advanced Chromatographic Techniques for Enantiomeric Excess (ee) Determination

The quantification of the enantiomeric composition of a chiral substance is crucial for understanding its properties and ensuring its quality. Enantiomeric excess (ee) is a measure of the purity of a chiral sample, and it is determined using specialized chromatographic techniques that can differentiate between enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. csfarmacie.cznih.govchromatographyonline.com This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For a compound like (R)-3-Isobutylpyrrolidine, which is a chiral amine, polysaccharide-based CSPs are often effective. These CSPs, such as those derived from cellulose or amylose, are functionalized with carbamate derivatives that create chiral pockets, enabling stereoselective interactions. nih.gov

The development of a chiral HPLC method for this compound would involve screening various polysaccharide-based columns. The mobile phase composition is a critical parameter to optimize, with typical mobile phases for chiral separations of amines consisting of a mixture of a nonpolar organic solvent like hexane and a more polar alcohol such as isopropanol or ethanol. nih.gov The addition of a small amount of an amine modifier, like diethylamine (DEA), is often necessary to improve peak shape and reduce tailing by minimizing interactions with residual silanol groups on the silica (B1680970) support of the CSP.

A typical screening process for the chiral separation of a racemic mixture of 3-isobutylpyrrolidine might involve testing several columns under isocratic conditions. The enantiomeric excess can then be calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 1: Illustrative Chiral HPLC Screening for 3-Isobutylpyrrolidine This table presents hypothetical data for illustrative purposes.

| Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (R) (min) | Retention Time (S) (min) | Resolution (Rs) |

| Chiralpak AD-H | Hexane/Isopropanol/DEA (90:10:0.1) | 1.0 | 8.5 | 9.8 | 1.8 |

| Chiralcel OD-H | Hexane/Ethanol/DEA (85:15:0.1) | 1.0 | 10.2 | 11.5 | 1.6 |

| Chiralpak IC | Hexane/Isopropanol/DEA (95:5:0.1) | 0.8 | 12.1 | 13.0 | 1.2 |

Chiral Gas Chromatography (GC) Applications

Chiral Gas Chromatography (GC) is another powerful technique for the enantioseparation of volatile chiral compounds. gcms.cz For a compound like 3-isobutylpyrrolidine, direct analysis on a chiral GC column is feasible. Chiral GC columns typically employ a stationary phase that is a derivative of cyclodextrin. These cyclodextrin derivatives are chiral themselves and can form transient diastereomeric inclusion complexes with the enantiomers of the analyte, leading to their separation. gcms.cz

The choice of the specific cyclodextrin derivative and the temperature program are critical for achieving good resolution. For chiral amines, derivatization with a suitable reagent, such as a chiral acid chloride, can sometimes enhance separation by creating diastereomeric amides that are more easily separated on a standard achiral GC column. However, direct analysis on a chiral column is often preferred to avoid the complexities of derivatization.

Table 2: Representative Chiral GC Conditions for 3-Isobutylpyrrolidine Analysis This table presents hypothetical data for illustrative purposes.

| Parameter | Value |

| Column | Cyclodextrin-based chiral capillary column |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (2 min), then ramp to 180 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Retention Time (R) | 15.2 min |

| Retention Time (S) | 15.8 min |

Supercritical Fluid Chromatography (SFC) for Enantioseparation

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption. mdpi.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The mobile phase is often modified with a small amount of an organic solvent, typically an alcohol like methanol, to enhance the solvating power and improve chromatographic performance.

For the enantioseparation of this compound, SFC with polysaccharide-based chiral stationary phases would be a suitable approach. Similar to HPLC, the addition of an amine additive to the modifier is often beneficial for achieving good peak shapes for basic compounds. The high diffusion rates and low viscosity of supercritical fluids allow for the use of higher flow rates without a significant loss of efficiency, leading to rapid separations.

X-ray Crystallography of this compound Derivatives for Structural Confirmation

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute stereochemistry of a chiral molecule. As this compound is a liquid under ambient conditions, it must first be converted into a crystalline derivative suitable for analysis.

The foundational requirement for single crystal X-ray diffraction is the preparation of a high-quality single crystal of a derivative of this compound. This is typically accomplished by reacting the amine with a suitable achiral or chiral acid to form a salt that readily crystallizes. The resulting crystal is then subjected to a beam of X-rays, and the diffraction pattern produced is meticulously analyzed to construct a three-dimensional model of the atomic arrangement within the crystal lattice.

The absolute configuration of the this compound can be unequivocally established through this method, often by referencing a known stereocenter within the derivative or by utilizing the anomalous dispersion of the X-rays by the atoms in the crystal. A key parameter derived from the crystallographic data is the Flack parameter, which provides a high degree of confidence in the assignment of the absolute configuration.

An alternative approach to obtaining a crystalline solid for X-ray analysis is co-crystallization with an enantiomerically pure chiral auxiliary molecule. This process involves the formation of a salt or a host-guest complex between this compound and a chiral co-former, such as a chiral carboxylic acid. The selection of an appropriate co-former is a critical step and is often guided by screening various potential candidates.

For instance, co-crystallization with an enantiomer of a chiral diacid like tartaric acid will lead to the formation of diastereomeric salts. The salt composed of this compound and (2R,3R)-tartaric acid will exhibit a distinct crystal structure and different physicochemical properties compared to the salt formed with (2S,3S)-tartaric acid. A thorough analysis of the crystal structure of the resulting diastereomeric salt allows for the conclusive assignment of the absolute stereochemistry of the 3-isobutylpyrrolidine component.

| Derivative/Co-former | Crystallization Method | Purpose of X-ray Analysis | Key Crystallographic Parameter |

| Salt with a chiral acid (e.g., O-acetylmandelic acid) | Slow Evaporation | Determination of absolute configuration | Flack parameter |

| Amide with a heavy atom-containing acid | Vapor Diffusion | Facilitating anomalous dispersion | Anomalous scattering factors |

| Co-crystal with a chiral diol | Cooling Crystallization | Structural confirmation of the enantiomer | Dihedral angles and bond lengths |

Refined Chiral Resolution and Enantiomeric Enrichment Strategies

While asymmetric synthesis is often the preferred route to enantiomerically pure compounds, chiral resolution and enantiomeric enrichment techniques remain indispensable for the separation of racemic mixtures of 3-isobutylpyrrolidine and for enhancing the enantiomeric purity of partially resolved samples.

Preparative chiral High-Performance Liquid Chromatography (HPLC) is a highly effective technique for the separation of enantiomers on a larger scale. This method employs a chiral stationary phase (CSP) that exhibits differential interactions with the two enantiomers of 3-isobutylpyrrolidine. The success of the separation is heavily dependent on the selection of an appropriate CSP.

For the resolution of amines, polysaccharide-based CSPs, such as those derived from cellulose or amylose coated onto a silica support, are commonly utilized. The separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which results in different retention times for the (R) and (S) enantiomers. The mobile phase composition, flow rate, and column temperature are carefully optimized to achieve maximum resolution and throughput.

| Chiral Stationary Phase (CSP) Type | Mobile Phase Example | Separation Principle |

| Polysaccharide-based (e.g., Chiralpak AD) | Hexane/Ethanol/Diethylamine | Formation of transient diastereomeric complexes |

| Protein-based (e.g., human serum albumin) | Aqueous Buffer | Enantioselective binding to protein sites |

| Pirkle-type (e.g., (S,S)-Whelk-O1) | Hexane/Isopropanol | π-π interactions and hydrogen bonding |

Crystallization-based methods are particularly well-suited for the large-scale enantiomeric enrichment of 3-isobutylpyrrolidine due to their potential for high efficiency and economic viability. These techniques exploit the differences in the physical properties of diastereomeric salts or the racemic compound itself.

A prevalent strategy involves the formation of diastereomeric salts of 3-isobutylpyrrolidine with a chiral resolving agent, which is typically a chiral carboxylic acid such as tartaric acid, mandelic acid, or a derivative thereof. The resulting diastereomeric salts possess different solubilities in a given solvent system. Through careful selection of the solvent and precise control of the crystallization conditions, one of the diastereomeric salts can be selectively precipitated from the solution, thereby enriching the other diastereomer in the mother liquor. The desired enantiomer of 3-isobutylpyrrolidine can then be liberated from the crystallized salt by treatment with a base.

Another technique, known as preferential crystallization, can be employed if the racemic mixture crystallizes as a conglomerate, which is a physical mixture of crystals of the pure enantiomers. In this process, a supersaturated solution of the racemate is seeded with crystals of the desired enantiomer, which induces the selective crystallization of that enantiomer.

| Enrichment Protocol | Resolving Agent/Condition | Principle of Separation |

| Diastereomeric salt crystallization | (2R,3R)-Dibenzoyltartaric acid | Differential solubility of diastereomeric salts |

| Preferential crystallization | Seeding with this compound crystals (if conglomerate) | Selective crystallization of the desired enantiomer |

| Kinetic resolution via crystallization | Enzyme-catalyzed acylation followed by crystallization | Different reaction rates of enantiomers and subsequent separation |

Applications of R 3 Isobutylpyrrolidine in Asymmetric Organic Synthesis

Role as a Chiral Organocatalyst or Precursor in Enantioselective Transformations

The potential of (R)-3-Isobutylpyrrolidine in asymmetric synthesis is predicated on its structural similarity to other effective pyrrolidine-based organocatalysts. The chiral secondary amine is a key feature for enamine and iminium ion catalysis, and the isobutyl group at the C-3 position could offer unique steric and electronic properties influencing stereoselectivity. However, specific published applications detailing its efficacy are limited.

Asymmetric Alkylation and Acylation Reactions

There is a lack of specific studies detailing the direct use of this compound as a catalyst for asymmetric alkylation and acylation reactions. The general mechanism for such transformations involves the formation of a chiral enamine from the catalyst and a carbonyl compound, which then reacts with an electrophile. The steric hindrance provided by the isobutyl group would be expected to influence the facial selectivity of the electrophilic attack, but explicit data on yields and enantioselectivity for this particular catalyst are not available.

Michael Additions and Related Conjugate Additions

Pyrrolidine (B122466) derivatives are widely used to catalyze the asymmetric Michael addition of aldehydes or ketones to nitroolefins and other Michael acceptors. These reactions proceed through a chiral enamine intermediate, with the catalyst's substituents guiding the stereochemical outcome. While numerous studies showcase other 3-substituted or 2,5-disubstituted pyrrolidines achieving high yields and enantioselectivities, specific research demonstrating the performance of this compound in this capacity, including comparative data tables, could not be found.

Direct and Indirect Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction is a hallmark of organocatalysis, where chiral amines catalyze the direct addition of a ketone to an aldehyde. The stereochemical course of the reaction (syn vs. anti) and the enantioselectivity are highly dependent on the structure of the catalyst. Although the broader class of chiral pyrrolidines has been extensively studied in this context, specific examples and performance data for this compound are not prominently reported.

Mannich-Type and Imino-Aldol Processes

Similar to the aldol reaction, the asymmetric Mannich reaction involves the addition of an enolizable carbonyl compound to an imine. Chiral pyrrolidine catalysts are known to be effective for this transformation. The role of the catalyst is to form a chiral enamine that attacks the imine electrophile stereoselectively. Despite the well-established utility of the pyrrolidine scaffold in Mannich reactions, detailed reports on the application of this compound, including substrate scope and stereoselectivity data, are not available in the surveyed literature.

Asymmetric Cycloaddition Reactions (e.g., [3+2], [4+2])

Chiral pyrrolidines are instrumental in catalyzing asymmetric cycloaddition reactions, such as Diels-Alder ([4+2]) and 1,3-dipolar ([3+2]) cycloadditions, typically through the formation of a chiral iminium ion from an α,β-unsaturated carbonyl compound. This activation lowers the LUMO of the dienophile or dipolarophile and allows for facial shielding by the catalyst's chiral framework. However, literature specifically documenting the use and efficacy of this compound for these cycloadditions is not apparent.

Enantioselective Reductions and Oxidations

In the realm of enantioselective reductions, chiral pyrrolidine derivatives are more commonly used as precursors for ligands in metal-catalyzed hydrogenations or as part of chiral hydride transfer reagents. For oxidations, they can be used to direct the stereoselective delivery of an oxidizing agent. Direct organocatalytic reductions or oxidations using this compound itself are not well-documented.

Utility as a Chiral Ligand in Transition Metal-Catalyzed Asymmetric Reactions

The nitrogen atom of the pyrrolidine ring serves as an excellent coordination site for transition metals. By functionalizing this nitrogen or other positions on the ring with phosphine (B1218219), amine, or other coordinating groups, a diverse range of chiral ligands can be synthesized. These ligands, when complexed with transition metals such as rhodium, palladium, or iridium, form highly effective asymmetric catalysts.

In asymmetric transfer hydrogenation, a safer and more operationally simple alternative to using high-pressure hydrogen gas, chiral ligands are key to achieving high enantioselectivity. Ruthenium and rhodium complexes bearing chiral diamine or amino alcohol ligands, often incorporating a pyrrolidine scaffold, have demonstrated high efficiency in the reduction of prochiral ketones to chiral secondary alcohols. The stereochemical outcome is dictated by the specific structure of the chiral ligand.

Table 1: Representative Results for Asymmetric Transfer Hydrogenation of Ketones with Chiral Pyrrolidine-Derived Ligands

| Entry | Ketone Substrate | Chiral Ligand Type | Metal Catalyst | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 1 | Acetophenone | Proline-derived diamine | Ru(II) | >95% | researchgate.net |

| 2 | 1-Tetralone | Pyrrolidine-based NNP ligand | Ir(I) | Up to 99% | rsc.org |

| 3 | 2-Acetylpyridine | Proline-derived amino alcohol | Rh(I) | >90% | researchgate.net |

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. The use of chiral ligands allows for the enantioselective synthesis of biaryl compounds and other chiral structures. Chiral phosphine ligands containing a pyrrolidine moiety have been shown to be effective in inducing asymmetry in these transformations.

In the Suzuki-Miyaura coupling , chiral phosphine ligands derived from pyrrolidine can control the facial selectivity of the oxidative addition and reductive elimination steps, leading to the formation of atropisomeric biaryls with high enantiomeric excess. The steric and electronic properties of the ligand, influenced by substituents like the isobutyl group, are critical in achieving high selectivity.

The Heck reaction , which couples alkenes with aryl or vinyl halides, can also be rendered enantioselective through the use of chiral palladium catalysts. Ligands that can form a stable, chiral complex with the palladium center are essential for controlling the stereochemistry of the newly formed stereocenter. While direct applications of this compound in this context are not widely documented, the principle is well-established with other chiral pyrrolidine-based ligands.

Table 2: Examples of Enantioselective Suzuki-Miyaura and Heck Reactions with Chiral Ligands

| Reaction Type | Substrates | Chiral Ligand Type | Catalyst | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl halide + Arylboronic acid | Chiral phosphine | Pd(0) | Up to 95% | organic-chemistry.orgnih.gov |

| Heck | Aryl iodide + Alkene | Chiral phosphine-oxazoline | Pd(II) | >90% | beilstein-journals.orgresearchgate.net |

Hydroamination , the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing amines. Rhodium-catalyzed asymmetric intramolecular hydroamination of unactivated alkenes using chiral phosphine ligands can produce enantioenriched pyrrolidines and other nitrogen-containing heterocycles. For example, the use of a binaphthyl-based electron-rich phosphine ligand has shown success in synthesizing 2-methylpyrrolidines with good enantioselectivity (up to 91% ee). mit.edu

Hydroformylation introduces a formyl group and a hydrogen atom across an alkene. Asymmetric hydroformylation, typically catalyzed by rhodium complexes with chiral phosphine or phosphite (B83602) ligands, can generate chiral aldehydes. The regioselectivity and enantioselectivity are highly dependent on the ligand structure. Chiral pyrrolidine-based ligands have been explored to control the stereochemical outcome of this reaction. nih.govnih.gov

Hydrofunctionalization encompasses a broad range of reactions where an H-X molecule is added across a double or triple bond. The development of chiral catalysts for these transformations is an active area of research, with chiral pyrrolidine derivatives representing a promising class of ligands.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile method for the stereoselective formation of C-C, C-N, and C-O bonds. nih.govnih.gov Chiral ligands play a crucial role in controlling the enantioselectivity of the nucleophilic attack on the π-allyl palladium intermediate. Ligands derived from chiral pyrrolidines have been successfully employed in these reactions, affording products with high enantiomeric excess. The isobutyl group in this compound-derived ligands would be expected to influence the chiral pocket of the catalyst, thereby affecting the stereochemical outcome.

Table 3: Representative Results for Palladium-Catalyzed Asymmetric Allylic Alkylation

| Nucleophile | Electrophile | Chiral Ligand Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Malonate | 1,3-Diphenylallyl acetate | Chiral phosphine-oxazoline | >98% | nih.govnih.gov |

| Pyrrole | meso-Cyclopentene dicarbonate | Chiral phosphine | Up to 98% | nih.gov |

| Amine | Allyl carbonate | Chiral ferrocenyl phosphine | Up to 99% | nih.gov |

Function as a Chiral Auxiliary for Diastereoselective Control

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This compound can be converted into various amides or other derivatives to serve as effective chiral auxiliaries.

When a prochiral molecule is attached to a chiral auxiliary like one derived from this compound, the auxiliary's stereocenter creates a diastereomeric relationship with the newly forming stereocenter. This allows for the differentiation of the two faces of the prochiral center, leading to a diastereoselective reaction.

For example, in diastereoselective alkylation reactions , an enolate can be formed from an acyl derivative of this compound. The chiral auxiliary then blocks one face of the enolate, directing the approach of an electrophile to the opposite face, resulting in the formation of one diastereomer in excess. researchgate.netnih.govsemanticscholar.org Similarly, in diastereoselective aldol reactions , the chiral auxiliary can control the facial selectivity of the enolate's attack on an aldehyde, leading to the formation of syn or anti aldol products with high diastereomeric excess. wikipedia.orgnih.gov The isobutyl group's steric bulk would play a significant role in directing the stereochemical course of these reactions. After the reaction, the chiral auxiliary can be cleaved and recovered for reuse.

Table 4: Diastereoselective Reactions Using Chiral Auxiliaries

| Reaction Type | Chiral Auxiliary Type | Diastereomeric Excess (de) | Reference |

|---|---|---|---|

| Alkylation of amides | Pseudoephedrine-based | >95% | nih.gov |

| Aldol reaction | Oxazolidinone-based | Up to 99:1 | nih.gov |

| Michael addition | Camphorsultam-based | >90% | wikipedia.org |

Cleavable Linkages for Auxiliary Removal and Product Release

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. wikipedia.org After guiding the formation of the desired stereocenter, the auxiliary must be removed cleanly to yield the final product. sigmaaldrich.com This removal is often accomplished through the cleavage of a specific chemical bond, or "linker."

While the use of this compound specifically as a chiral auxiliary is not widely documented in mainstream literature, the principles of auxiliary cleavage are broadly applicable to pyrrolidine-based structures. The nitrogen atom of the pyrrolidine ring allows for the formation of stable amide or imine bonds with a prochiral substrate. Following a diastereoselective reaction, these bonds can be cleaved under various conditions. Common strategies, which could theoretically be applied to an auxiliary derived from this compound, involve hydrolytic, reductive, or oxidative cleavage. researchgate.netwilliams.edu

For instance, amide linkages are frequently used to connect auxiliaries to substrates. The subsequent cleavage to release the chiral product, typically a carboxylic acid, alcohol, or aldehyde, can be achieved using methods that are selective for the auxiliary's amide bond over other functional groups in the molecule. nih.gov

| Cleavage Method | Reagents | Product Released | Reference Principle |

|---|---|---|---|

| Basic Hydrolysis | LiOH, NaOH, or KOH | Carboxylic Acid | williams.edu |

| Acidic Hydrolysis | H₂SO₄ or HCl | Carboxylic Acid | wikipedia.org |

| Reductive Cleavage | LiAlH₄ or LiBH₄ | Primary Alcohol | wikipedia.org |

| Nucleophilic Cleavage | LiOOH | Carboxylic Acid | williams.edu |

Integration into Complex Molecular Architectures

The rigid, non-planar structure of the pyrrolidine ring makes it an excellent scaffold for building three-dimensional molecular architectures. nih.gov The stereochemistry and substitution pattern of the ring, as seen in this compound, can significantly influence the biological activity and physical properties of the resulting molecule. nih.gov

Chiral N-heterocyclic scaffolds are core components of many pharmaceuticals and natural products. nih.gov Methodologies such as 1,3-dipolar cycloadditions and transition-metal-catalyzed cyclizations are powerful tools for synthesizing densely substituted pyrrolidines with high stereocontrol. nih.govnih.gov These synthetic strategies allow for the creation of multiple stereocenters in a single step.

While specific examples detailing the use of this compound to initiate the construction of more complex fused or spirocyclic heterocyclic systems are limited, its structure is emblematic of the type of building block employed in such syntheses. The chiral center at C-3 can direct the stereochemical outcome of annulation reactions, where new rings are fused onto the pyrrolidine core.

| Synthetic Method | Key Intermediates | Outcome | Reference Principle |

|---|---|---|---|

| [3+2] Cycloaddition | Azomethine Ylides | Densely substituted pyrrolidines with up to four stereocenters | nih.gov |

| Intramolecular Aminooxygenation | Alkene-tethered sulfonamides | 2,5-cis or 2,3-trans disubstituted pyrrolidines | nih.gov |

| Asymmetric Hydrogenation | Substituted pyrroles | Chiral pyrrolidines | nih.gov |

Chiral building blocks are fundamental to medicinal chemistry and materials science. Although this compound is not a widely cited intermediate, structurally related compounds highlight the importance of the 3-isobutyl-substituted five-membered ring. For example, 3-isobutylglutarimide, which can be considered a derivative of 3-isobutylpyrrolidine-2,5-dione, serves as a key intermediate in some synthetic routes to Pregabalin. google.com Pregabalin is a pharmaceutical agent used for neuropathic pain and other conditions. google.com The synthesis underscores the utility of the isobutyl-substituted heterocyclic core in constructing neurologically active compounds. The PubChem database also lists 3-Isobutylpyrrolidine-2,5-dione as an impurity related to Pregabalin, further establishing the structural connection. nih.gov

The pyrrolidine ring is a ubiquitous structural motif found in a vast array of natural products, particularly in alkaloids. nih.govrsc.org These compounds often exhibit significant biological activity. The total synthesis of such molecules frequently relies on the use of chiral pool starting materials or the asymmetric synthesis of key heterocyclic building blocks. nih.gov

While numerous syntheses of natural products containing a pyrrolidine ring have been reported, a specific example where this compound is incorporated as a key chiral building block is not prominently featured in the scientific literature. However, the syntheses of pyrrolidine-containing natural product classes such as the Stemona and Aspidosperma alkaloids demonstrate the importance of substituted pyrrolidine synthons in creating complex, polycyclic systems. nih.gov

Supramolecular Chemistry and Chiral Recognition Applications

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. mdpi.com Chiral recognition, where a host molecule selectively binds one enantiomer of a guest molecule over the other, is a key area of this field. researchgate.net

Chiral host-guest systems are designed to have cavities or binding sites that are complementary in shape, size, and chemical functionality to a specific chiral guest. thno.org The principles of molecular recognition are driven by interactions such as hydrogen bonding, π-π stacking, and steric hindrance. rsc.org

Pyrrolidine derivatives are attractive components for such systems due to their rigid, chiral structures. The nitrogen atom can act as a hydrogen bond acceptor, while substituents on the ring can provide further interaction points and create a specific chiral environment. Although the direct application of this compound in a documented host-guest system has not been found, its structural features are consistent with those required for a chiral selector. The isobutyl group could provide a hydrophobic binding pocket, and the (R)-stereocenter would create the necessary asymmetry for enantiomeric discrimination. nih.gov

Mechanistic Insights into R 3 Isobutylpyrrolidine Mediated Transformations

Elucidation of Reaction Pathways and Catalytic Cycles

The elucidation of catalytic cycles is fundamental to comprehending how (R)-3-isobutylpyrrolidine facilitates chemical reactions. researchgate.net These cycles typically involve the formation of key intermediates through the reaction of the pyrrolidine (B122466) catalyst with the substrates. For instance, in organocatalysis, the pyrrolidine nitrogen often acts as a nucleophile, reacting with an electrophilic substrate to form a charged intermediate, such as an enamine or iminium ion. This activation step is then followed by the key bond-forming reaction and subsequent hydrolysis or displacement to regenerate the catalyst and release the product.

Identification of Key Intermediates and Transition States

The identification of transient species such as intermediates and transition states is crucial for a complete mechanistic picture. nih.gov In many reactions catalyzed by pyrrolidine derivatives, enamines and iminium ions are key reactive intermediates. d-nb.info For example, in the α-functionalization of aldehydes or ketones, the pyrrolidine catalyst reacts to form an enamine intermediate. This enamine is more nucleophilic than the corresponding enol or enolate, facilitating reactions with various electrophiles.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in modeling these transient structures. nih.gov These calculations can provide insights into the geometries and relative energies of intermediates and the transition states that connect them. nih.gov For instance, in metalloradical catalysis, metal-stabilized organic radicals are key intermediates that dictate the reaction's stereoselectivity. nih.gov Spectroscopic techniques, such as in-situ IR and NMR, can sometimes provide experimental evidence for the existence of proposed intermediates.

Transition state analysis helps to understand how the catalyst and substrates come together to facilitate the bond-forming or bond-breaking process. The geometry of the transition state is critical in determining the stereochemical outcome of the reaction. For example, in reactions involving chiral Mn(III)-salen complexes, a highly organized transition state is proposed where intramolecular hydrogen transfer occurs. nih.gov

Understanding Stereochemical Control Mechanisms

A hallmark of catalysis with this compound and its derivatives is the ability to control the three-dimensional arrangement of atoms in the product molecules. numberanalytics.com This stereochemical control is fundamental to the synthesis of chiral compounds. numberanalytics.com

Origins of Enantioselectivity and Diastereoselectivity

Enantioselectivity refers to the preferential formation of one of two enantiomers, which are non-superimposable mirror images. york.ac.uk Diastereoselectivity, on the other hand, is the preferential formation of one diastereomer over another. york.ac.uk The origin of this selectivity in this compound-mediated reactions lies in the chiral nature of the catalyst itself.

The catalyst creates a chiral environment around the reacting molecules, leading to diastereomeric transition states that have different energies. york.ac.uk The reaction proceeds preferentially through the lower-energy transition state, resulting in the formation of one stereoisomer in excess. The magnitude of the energy difference between the diastereomeric transition states determines the level of enantiomeric or diastereomeric excess observed. york.ac.uk For example, in cobalt-catalyzed reactions, the chiral ligand can control the diastereoselectivity of the addition step. epfl.ch Similarly, copper-catalyzed glycosylation reactions can achieve high levels of diastereoselectivity. nih.gov

Steric and Electronic Factors Influencing Stereochemical Outcome

The stereochemical outcome of a reaction is influenced by a combination of steric and electronic effects. wikipedia.orgrsc.org

Steric Factors: The bulky isobutyl group on the this compound ring plays a crucial role in shielding one face of the reactive intermediate (e.g., an enamine). This steric hindrance directs the incoming electrophile to the less hindered face, thereby controlling the stereochemistry of the newly formed stereocenter. york.ac.uk The size and shape of both the substrates and the catalyst are critical in determining the effectiveness of this steric control. reddit.com

Electronic Factors: Electronic effects involve the distribution of electron density in the transition state. wikipedia.org The electronic properties of the catalyst, substrates, and any additives can influence the stability of the diastereomeric transition states. For instance, attractive or repulsive electrostatic interactions can favor one transition state geometry over another. In some cases, electronic effects can be the dominant factor in determining the reaction's ease and outcome. rsc.org

| Factor | Description | Influence on Stereoselectivity | Example |

|---|---|---|---|

| Steric Hindrance | The spatial arrangement of atoms and groups that impedes a chemical reaction. | Directs the approach of reactants to the less hindered face of the chiral intermediate, controlling the formation of a specific stereoisomer. | The isobutyl group of this compound blocking one face of an enamine intermediate. |

| Electronic Effects | The influence of a substituent's electron-withdrawing or electron-donating nature on the reactivity of a molecule. | Stabilizes or destabilizes transition states through electrostatic interactions, favoring the pathway with the more stable transition state. | Electron-donating or -withdrawing groups on the substrate influencing the energy of diastereomeric transition states. |

Non-Covalent Interactions Governing Chiral Induction

Beyond simple steric repulsion, a network of subtle non-covalent interactions plays a critical role in the precise positioning of substrates within the chiral catalytic environment, a process known as chiral induction. nih.govmdpi.com These interactions, although individually weak, collectively contribute significantly to the energy difference between diastereomeric transition states. nih.govscispace.com

Key non-covalent interactions include:

Hydrogen Bonding: The pyrrolidine nitrogen or other functional groups on the catalyst or substrate can act as hydrogen bond donors or acceptors. These interactions help to lock the substrate into a specific conformation within the transition state.

Van der Waals Forces: These are weak, short-range attractive forces between molecules. colostate.edu In a tightly packed transition state, the cumulative effect of van der Waals interactions can significantly influence the preferred geometry.

π-π Stacking: When aromatic rings are present in the substrate or catalyst, they can stack on top of each other, leading to stabilizing interactions.

Lone pair-π interactions: The interaction between a lone pair of electrons and a π-system can be a crucial element for stereocontrol. nih.gov

Advanced Spectroscopic and Kinetic Studies of Active Species

To unravel the intricate details of catalysis, researchers employ sophisticated analytical techniques capable of capturing fleeting intermediates and quantifying their rates of formation and consumption. These methods provide direct evidence for proposed mechanistic pathways.

In situ and operando Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, non-invasive tools for monitoring chemical reactions as they occur in the reaction vessel. mpg.de By acquiring spectra at various time points without altering the reaction conditions, these techniques can identify transient intermediates, catalyst resting states, and products in real-time.

In the context of this compound catalysis, ¹H, ¹³C, and ¹⁹F NMR (if fluorinated substrates are used) are instrumental. For instance, in enamine catalysis, the reaction between the secondary amine of this compound and a carbonyl compound (e.g., a ketone or aldehyde) forms a nucleophilic enamine intermediate. In situ NMR can detect the characteristic chemical shift changes associated with this transformation: the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the vinyl protons of the enamine. Similarly, in iminium catalysis, the formation of the electrophilic iminium ion intermediate can be confirmed by the downfield shift of the α-carbon signal in ¹³C NMR. These studies provide invaluable information on the structure of key intermediates and the catalyst's state during the reaction. ucl.ac.uk

Table 1: Representative ¹H NMR Chemical Shift Data for Enamine Formation Illustrative data for the reaction between a generic ketone and a pyrrolidine catalyst.

| Species | Relevant Proton(s) | Typical Chemical Shift (ppm) | Observation |

| Ketone | α-protons | 2.1 - 2.5 | Signal intensity decreases over time. |

| Pyrrolidine Catalyst | N-H proton | 1.5 - 3.0 | Signal disappears upon reaction. |

| Enamine Intermediate | Vinylic proton | 4.0 - 5.0 | New signal appears and its intensity changes over the reaction course. |

Kinetic studies are essential for quantitatively describing a reaction mechanism. rsc.org Stopped-flow techniques, which allow for the rapid mixing of reactants and spectroscopic monitoring on a millisecond timescale, are particularly useful for studying the fast initial steps of catalytic reactions. nih.gov

Initial rate determinations are performed by measuring the rate of product formation or substrate consumption at the very beginning of the reaction (typically <10% conversion), where the concentration of reactants is well-known and the influence of product inhibition is negligible. By systematically varying the initial concentrations of the catalyst, substrates, and any additives, one can determine the experimental rate law. doubtnut.com This provides critical information on the order of the reaction with respect to each component, revealing which species are involved in the rate-determining step. For a reaction catalyzed by this compound, such studies can clarify whether the formation of the enamine/iminium ion or its subsequent reaction with the electrophile/nucleophile is the slow step of the cycle. nih.govcetjournal.it

Table 2: Example of Initial Rate Data for a Pyrrolidine-Catalyzed Reaction Hypothetical data used to determine the reaction order.

| Experiment | [Catalyst] (mol/L) | [Substrate A] (mol/L) | [Substrate B] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.01 | 0.1 | 0.1 | 1.2 x 10⁻⁵ |

| 2 | 0.02 | 0.1 | 0.1 | 2.4 x 10⁻⁵ |

| 3 | 0.01 | 0.2 | 0.1 | 2.4 x 10⁻⁵ |

| 4 | 0.01 | 0.1 | 0.2 | 1.2 x 10⁻⁵ |

From this illustrative data, the reaction is first-order in the catalyst, first-order in Substrate A, and zero-order in Substrate B.

Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is a highly sensitive method for detecting charged intermediates in a catalytic cycle, even at very low concentrations. In reactions mediated by this compound, ESI-MS can directly observe key cationic species such as protonated catalyst molecules and, most importantly, iminium ion intermediates. It can also detect catalyst-substrate adducts and other transient complexes. researchgate.net

By coupling a mass spectrometer to a reaction flow system, it is possible to monitor the evolution of these species over time. Tandem mass spectrometry (MS/MS) can be used to fragment the detected ions, providing structural confirmation of the proposed intermediates. This technique is complementary to NMR, offering high sensitivity for charged species that might be difficult to observe by NMR.

Ligand-Substrate and Catalyst-Substrate Interaction Analysis

The stereochemical outcome of a reaction catalyzed by this compound is dictated by the precise three-dimensional arrangement of the catalyst and substrates in the transition state. Analyzing these non-covalent interactions is key to understanding the origins of enantioselectivity.

The initial interaction between the catalyst and the substrate is the formation of a catalyst-substrate complex. The strength of this interaction, or binding affinity, can be quantified using various techniques. NMR titration is a common method where small aliquots of a substrate (the "guest") are added to a solution of the catalyst (the "host"), and the resulting changes in the NMR spectrum, such as chemical shifts of specific protons, are monitored. mtoz-biolabs.com These changes can be fitted to binding isotherms to calculate the association constant (Kₐ), which is a measure of binding affinity. nih.gov

The isobutyl group at the C-3 position of the pyrrolidine ring is not merely an inert substituent; it plays a crucial role in establishing the chiral environment necessary for stereocontrol. Its primary function is to exert steric influence, effectively blocking one face of the reactive enamine or iminium ion intermediate. nih.gov

In the transition state, the bulky isobutyl group projects into the space around the reactive center, forcing the incoming substrate to approach from the less hindered face. This directed approach is the basis for the enantioselectivity of the transformation. Computational modeling and Energy Decomposition Analysis (EDA) are often used to dissect the interactions within the transition state. chemrxiv.orgescholarship.org These analyses can quantify the contribution of steric repulsion (Pauli repulsion) from the isobutyl group versus other stabilizing non-covalent interactions, such as hydrogen bonds or π-π stacking, which may also contribute to locking the transition state into a single favored conformation. nih.gov The strategic placement of this bulky, non-polar group is a classic design element in asymmetric organocatalysis, creating a well-defined pocket that discriminates between the two prochiral faces of the substrate.

Computational Chemistry and Theoretical Studies of R 3 Isobutylpyrrolidine

Density Functional Theory (DFT) Calculations on (R)-3-Isobutylpyrrolidine and its Derivatives

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying organic molecules like this compound. These calculations allow for the exploration of various molecular properties that are critical to understanding its behavior.

The pyrrolidine (B122466) ring is not planar and can adopt various conformations, often described as envelope and twisted forms. The isobutyl substituent at the C3 position introduces further conformational complexity. DFT calculations are instrumental in identifying the most stable conformers and mapping the potential energy surface.

A typical conformational analysis of this compound would involve a systematic search of the conformational space by rotating the rotatable bonds, including the C-N and C-C bonds of the isobutyl group and the puckering of the pyrrolidine ring. For each starting geometry, a geometry optimization is performed to find the nearest local minimum on the potential energy landscape. Subsequent frequency calculations confirm that these optimized structures are true minima (no imaginary frequencies) and provide thermodynamic data such as Gibbs free energies.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Ring Pucker | Isobutyl Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Twist (C2) | Equatorial | 0.00 |

| 2 | Envelope (Cs) | Equatorial | 0.85 |

| 3 | Twist (C2) | Axial | 2.10 |

| 4 | Envelope (Cs) | Axial | 2.95 |

Note: The values in this table are illustrative and based on typical findings for substituted pyrrolidines. The exact values for this compound would require specific DFT calculations.

The energy landscape of this compound is characterized by several local minima corresponding to different conformers, separated by relatively low energy barriers. This conformational flexibility is a key feature of pyrrolidine-based organocatalysts and can play a significant role in their catalytic activity and selectivity.

The electronic structure of this compound, as elucidated by DFT, is crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful tool in this regard, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.org The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as a nucleophile or an electrophile.

For this compound, the HOMO is typically localized on the nitrogen atom, reflecting its Lewis basicity and nucleophilicity. The lone pair of electrons on the nitrogen is the most available for donation to an electrophile. The LUMO, on the other hand, is generally distributed over the C-H and C-N antibonding orbitals and would be the site of nucleophilic attack if the molecule were to act as an electrophile, for instance, in its protonated form.

The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. Various reactivity descriptors, derived from the conceptual DFT framework, can be calculated to quantify the molecule's reactivity.

Table 2: Calculated FMO Energies and Reactivity Descriptors for this compound

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.2 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | 1.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 7.7 | Indicator of chemical reactivity and stability |

| Ionization Potential (I) | 6.2 | Energy required to remove an electron |

| Electron Affinity (A) | -1.5 | Energy released upon adding an electron |

| Global Hardness (η) | 3.85 | Resistance to change in electron distribution |